(1S,3R)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid is a chiral compound that belongs to the class of amino acids. It features a cyclopentane ring substituted with a bromophenyl group and a carboxylic acid functionality. This compound is significant in medicinal chemistry, particularly as an intermediate in the synthesis of sphingosine-1-phosphate receptor agonists, which have potential therapeutic applications in treating conditions like multiple sclerosis and other neurodegenerative diseases .
(1S,3R)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid is classified as:
The synthesis of (1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid has been explored using scalable methods that allow for the isolation of individual stereoisomers. A notable method involves the use of chiral auxiliary techniques to control stereochemistry during synthesis.
One method involves:
The molecular formula of (1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid is C12H14BrN1O2. The structure features:
Key structural data includes:
(1S,3R)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid can participate in various chemical reactions typical for amino acids, including:
The compound's reactivity can be influenced by its functional groups. For instance, the bromine atom on the phenyl ring can undergo nucleophilic substitution reactions, enhancing its utility in further synthetic applications .
The mechanism of action for compounds derived from (1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid primarily involves modulation of sphingosine-1-phosphate receptors. These receptors play crucial roles in cell signaling related to immune responses and neuroprotection.
Research indicates that agonists targeting these receptors can promote cell survival and reduce inflammation in neurodegenerative conditions .
Relevant analyses include:
(1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid is primarily used in:
The compound's unique structure allows it to serve as a valuable tool in developing new therapeutic agents for treating central nervous system disorders .
Chiral auxiliaries offer a powerful approach for constructing the enantiomerically enriched cyclopentane core with precise control over the relative and absolute configuration at C1 and C3. This typically involves attaching a chiral controller to a precursor enabling diastereoselective ring-closing reactions.
| Precursor Type | Chiral Auxiliary Used | Cyclization Method | Key Product Configuration | Diastereomeric Excess (de) | Yield (%) | Reference Analogues |
|---|---|---|---|---|---|---|
| Imido Ester | (S)-4-Ph Oxazolidinone | Intramol. Alkylation | trans-1,3-Disubstituted | 92-98% | 65-80 | [Org. Lett. 2004, 6, 115] |
| Chiral Keto-Ester | (R,R)-Pseudoephedrine | Intramol. Aldol | trans-1,3-Disubstituted | 85-90% | 55-70 | [J. Org. Chem. 2001, 66, 4550] |
| Sultam-bound Diene | Oppolzer Sultam | Intramol. Diels-Alder | trans-1,3-Disubstituted | >98% | 75 | [Tetrahedron 1999, 55, 11127] |
The introduction of the 4-bromophenyl group at the C3 position is frequently achieved using palladium-catalyzed cross-coupling reactions. These methods allow for the late-stage modification of a pre-formed cyclopentane scaffold bearing a suitable coupling handle.
| Cyclopentane Electrophile | Boron Reagent | Pd Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Context |
|---|---|---|---|---|---|---|---|---|
| Vinyl Triflate | 4-BrC₆H₄Bpin | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 85 | 12 | 78 | [Synlett 2008, 15, 2341] |
| Vinyl Iodide | 4-BrC₆H₄B(OH)₂ | Pd(dppf)Cl₂·CH₂Cl₂ | CsF | THF | 65 | 6 | 85 | [J. Org. Chem. 2010, 75, 3422] |
| Vinyl Triflate | 4-BrC₆H₄BF₃K | SPhos Pd G3 | K₃PO₄ | Toluene | 100 | 4 | 92 | [Org. Process Res. Dev. 2017, 21, 65] |
Asymmetric reductive amination (ARA) is a pivotal step for establishing the chiral amino group at C1 while potentially controlling the stereochemistry at C3 if a prochiral ketone is used.
| Catalyst System | Amine Source | Reducing Agent | Solvent | Temp (°C) | ee (%) | de (trans:cis) | Yield (%) | Reference Scope |
|---|---|---|---|---|---|---|---|---|
| (S)-CPA (TRIP) | NH₄OAc | Hantzsch Ester | Toluene | 40 | 95 (1R,3R) | 95:5 | 80 | [J. Am. Chem. Soc. 2010, 132, 8536] |
| [Ir(COD)Cl]₂/(R)-BINAP | NH₄OAc | H₂ (50 psi) | MeOH | 25 | 98 (1S,3S) | >99:1 | 90 | [Adv. Synth. Catal. 2015, 357, 809] |
| RuCl(S,S)-TsDPEN | BnNH₂ | HCO₂H/Et₃N | iPrOH | 28 | 99 (1S,3R) | >99:1 (trans) | 85 | [Org. Lett. 2012, 14, 2410] |
| IRED (engineered) | NH₄Cl | NADPH/Glucose/GDH | Buffer | 30 | >99 | >99:1 (trans) | 70 | [Nat. Chem. 2016, 8, 1076] |
When stereoselective synthesis yields insufficient enantiopurity or racemic mixtures are generated (e.g., from non-chiral cyclization), classical resolution via diastereomeric salt formation remains a viable, scalable method to obtain the desired (1S,3R)-enantiomer.
CAS No.: 4687-94-9
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0